molecular formula C10H8F3NO4 B7959395 Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate

Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate

Cat. No.: B7959395
M. Wt: 263.17 g/mol
InChI Key: XWJUAOQDPPDTSV-UHFFFAOYSA-N
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Description

Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[4-nitro-2-(trifluoromethyl)phenyl]acetic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison: Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(14(16)17)5-8(6)10(11,12)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUAOQDPPDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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